(2R,3R,4S)-3,4-bis(tert-butyldimethylsilyloxy)-2-((tert-butyldimethylsilyloxy)methyl)-3,4-dihydro-2H-pyran-6-ol
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Overview
Description
3,4,6-Tri-O-tert-butyldimethylsilyl-D-glucal is a chemical compound with the molecular formula C24H52O4Si3 and a molecular weight of 488.92 g/mol . It is a derivative of D-glucal, where the hydroxyl groups at positions 3, 4, and 6 are protected by tert-butyldimethylsilyl (TBDMS) groups . This compound is commonly used in organic synthesis, particularly in carbohydrate chemistry, due to its stability and reactivity.
Preparation Methods
The synthesis of 3,4,6-Tri-O-tert-butyldimethylsilyl-D-glucal typically involves the protection of the hydroxyl groups of D-glucal with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction . The reaction conditions are generally mild, and the product is purified by standard chromatographic techniques .
Chemical Reactions Analysis
3,4,6-Tri-O-tert-butyldimethylsilyl-D-glucal undergoes various chemical reactions, including:
Scientific Research Applications
3,4,6-Tri-O-tert-butyldimethylsilyl-D-glucal is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 3,4,6-Tri-O-tert-butyldimethylsilyl-D-glucal involves the reactivity of the TBDMS-protected hydroxyl groups. These groups can be selectively deprotected under specific conditions, allowing for targeted functionalization of the molecule . The compound’s reactivity is influenced by the steric and electronic effects of the TBDMS groups, which can modulate the reactivity of the glucal core .
Comparison with Similar Compounds
3,4,6-Tri-O-tert-butyldimethylsilyl-D-glucal can be compared with other similar compounds such as:
3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose: This compound has benzyl groups instead of TBDMS groups, offering different reactivity and protection properties.
Tri-O-acetyl-D-glucal: Acetyl groups provide different protection and reactivity compared to TBDMS groups.
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate: This compound is used in glycosylation reactions with different protecting groups and reactivity.
The uniqueness of 3,4,6-Tri-O-tert-butyldimethylsilyl-D-glucal lies in the stability and selective reactivity of the TBDMS groups, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C24H52O5Si3 |
---|---|
Molecular Weight |
504.9 g/mol |
IUPAC Name |
(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-6-ol |
InChI |
InChI=1S/C24H52O5Si3/c1-22(2,3)30(10,11)26-17-19-21(29-32(14,15)24(7,8)9)18(16-20(25)27-19)28-31(12,13)23(4,5)6/h16,18-19,21,25H,17H2,1-15H3/t18-,19+,21-/m0/s1 |
InChI Key |
SJOJREZYJCSYQM-ZVDOUQERSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H](C=C(O1)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=C(O1)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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